1-(4-Cyanophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid
Description
Properties
Molecular Formula |
C15H9N3O2 |
|---|---|
Molecular Weight |
263.25 g/mol |
IUPAC Name |
1-(4-cyanophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C15H9N3O2/c16-9-10-4-6-11(7-5-10)13-12-3-1-2-8-18(12)14(17-13)15(19)20/h1-8H,(H,19,20) |
InChI Key |
FGLXHDUUXBHKJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C(N2C=C1)C(=O)O)C3=CC=C(C=C3)C#N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(4-Cyanophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid involves several methodologies. One common approach is cyclocondensation, where readily available starting materials undergo a series of reactions to form the imidazo[1,5-a]pyridine core . Other methods include cycloaddition, oxidative cyclization, and transannulation reactions . Industrial production often employs these methods due to their efficiency and scalability.
Chemical Reactions Analysis
1-(4-Cyanophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the compound.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This involves replacing one functional group with another, often using reagents like halogens or alkyl groups.
Common reagents and conditions for these reactions include transition metal catalysts, molecular iodine, and various solvents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Based on the search results, here's what can be gathered regarding the applications of 1-(4-Cyanophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid:
Unfortunately, specific applications, comprehensive data, and case studies for "this compound" are not available in the provided search results. However, the search results do provide some related information:
Chemical Information:
- The compound is identified by the CAS number 2060038-71-1 and reference number 3D-KHD03871 .
- The chemical formula contains 15 hydrogen, 9 nitrogen, and 3 oxygen atoms .
Availability:
- The compound is listed as discontinued by Cymit Quimica, S.L. in various quantities (1g, 5g, 5mg, 50mg, 100mg, 250mg, 500mg) .
- Cymit Quimica, S.L. suggests inquiring about similar products through their form or email .
Related Compounds and Research Areas:
- The search results mention "4H-imidazo[1,5-a][1,4]benzodiazepines" and a process for their preparation, which are related compounds .
- Another search result discusses "Substituted imidazo[1,5-A]pyridine derivatives as aromatase inhibitors," indicating a potential research area for similar compounds .
To find detailed applications, data, and case studies, further research is needed, potentially involving:
- Contacting Chemical Suppliers: Reach out to chemical suppliers or manufacturers who may have information on the compound's uses or related research .
- Patent Databases: Explore patent databases for potential applications of the compound or its derivatives .
- Scientific Literature: Conduct a thorough search of scientific literature databases for research articles or studies involving the compound .
Mechanism of Action
The mechanism of action of 1-(4-Cyanophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. These interactions can inhibit or activate various biochemical pathways, leading to the compound’s observed effects. For example, it may bind to enzymes or receptors, altering their activity and influencing cellular processes .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The imidazo[1,5-a]pyridine core allows for diverse functionalization. Key analogs include:
Key Observations :
- Electron-Withdrawing Groups (e.g., CN): The 4-cyanophenyl substituent may enhance photostability and solvatochromic shifts compared to electron-donating groups like thiophene .
- Carboxamide Derivatives : Substitution at position 1 with bulky groups (e.g., oxan-4-ylmethyl) can modulate biological activity, as seen in kinase inhibitors .
Comparison :
- The target compound’s synthesis is expected to mirror efficient one-pot methods, avoiding multi-step processes required for fused benzoimidazo derivatives (e.g., 1-oxo-3-aryl compounds in , which face challenges like high temperatures) .
Photophysical Behavior:
- Solvatochromism: Imidazo[1,5-a]pyridine derivatives exhibit large Stokes shifts (>100 nm), making them suitable for membrane probes. The cyano group may amplify this effect due to polarity .
- Lipid Bilayer Intercalation : Dimeric analogs in showed temperature-dependent fluorescence in liposomes, suggesting the target compound could serve as a membrane fluidity sensor .
Q & A
Q. Table 1: Representative Synthetic Routes
How can the purity and structural integrity of this compound be validated?
Methodological Answer:
- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95% recommended for biological assays) .
- Spectroscopy :
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and hydrogen-bonding patterns .
What are the key physicochemical properties critical for experimental handling?
Methodological Answer:
- Solubility : Poor aqueous solubility (logP ~2.5 predicted); use DMSO or ethanol for stock solutions .
- pKa : Carboxylic acid group has pKa ~4.2; ionization impacts bioavailability and reactivity in physiological conditions .
- Stability : Susceptible to photodegradation; store in amber vials at –20°C under inert atmosphere .
Advanced Research Questions
How can computational methods optimize reaction conditions for its synthesis?
Methodological Answer:
- Reaction Path Modeling : Use density functional theory (DFT) to simulate transition states and identify energy barriers in cyclization steps .
- Machine Learning : Train models on existing imidazo-pyridine synthesis data to predict optimal catalysts (e.g., Pd vs. Cu) and solvent systems .
- DoE (Design of Experiments) : Apply factorial design to screen variables (temperature, solvent polarity, stoichiometry) and minimize trial runs .
Q. Table 2: Computational Optimization Parameters
| Parameter | Computational Tool | Outcome | Reference |
|---|---|---|---|
| Transition State Energy | Gaussian 16 (DFT/B3LYP) | Identified rate-limiting step | |
| Solvent Optimization | COSMO-RS | Predicted DMF as optimal solvent |
What strategies address solubility challenges in biological assays?
Methodological Answer:
- Prodrug Design : Esterify the carboxylic acid to improve membrane permeability (e.g., ethyl ester derivatives) .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance aqueous dispersibility .
- Co-Solvent Systems : Use PEG-400 or cyclodextrin complexes to stabilize the compound in cell culture media .
How does structural modification influence pharmacological activity?
Methodological Answer:
- SAR Studies :
- Biological Testing :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
